Krm-II-81 - 2014348-91-3

Krm-II-81

Catalog Number: EVT-272306
CAS Number: 2014348-91-3
Molecular Formula: C21H13N5O
Molecular Weight: 351.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. KRM-II-81 exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.
Source and Classification

KRM-II-81 was first synthesized by researchers at the University of Wisconsin-Milwaukee. It is derived from earlier compounds in the imidazodiazepine series, aimed at enhancing efficacy while minimizing side effects commonly associated with benzodiazepines . The compound's classification as a selective positive allosteric modulator positions it uniquely within pharmacological research, focusing on its action on specific GABA receptor subtypes.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRM-II-81 involves several key steps. Initially, the precursor compound is synthesized through a series of chemical reactions that include the formation of the oxazole ring. The final product is obtained by reacting various intermediates under controlled conditions to ensure purity and yield.

The hydrochloride salt of KRM-II-81 is prepared by dissolving the base in anhydrous dichloromethane and adding anhydrous hydrochloric acid. This process results in a clear solution that, upon cooling and stirring, forms a cloudy suspension indicating salt formation. The product is then filtered and washed to obtain pure KRM-II-81 hydrochloride . Characterization techniques such as nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

KRM-II-81 has a complex molecular structure characterized by its imidazodiazepine framework. The molecular formula is C19_{19}H17_{17}N3_{3}O, with a molecular weight of approximately 305.36 g/mol. The structure features an ethynyl group, a pyridine moiety, and an oxazole ring, contributing to its pharmacological properties.

The single-crystal X-ray diffraction analysis reveals detailed information about bond angles and lengths within the molecule, confirming its expected conformation and aiding in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

KRM-II-81 participates in various chemical reactions primarily involving its functional groups. The hydrochloride salt formation is a significant reaction that enhances its solubility profile, making it more suitable for biological assays. The compound's reactivity can be influenced by modifications to its substituents, which can alter its pharmacokinetic properties .

In biological contexts, KRM-II-81 interacts with GABA receptors, leading to increased inhibitory neurotransmission. This modulation can result in various physiological effects, including anxiolytic and anticonvulsant activities .

Mechanism of Action

Process and Data

KRM-II-81 acts primarily by enhancing the activity of GABA at GABA type A receptors containing alpha-2 and alpha-3 subunits. This mechanism involves binding to allosteric sites on the receptor, which increases the receptor's response to GABA without directly activating it. Studies indicate that KRM-II-81 significantly raises seizure thresholds in animal models, demonstrating its potential as an anticonvulsant agent .

In vivo experiments have shown that KRM-II-81 can ameliorate anxiety-like behaviors while minimizing sedation effects at therapeutic doses. Its selective action on specific GABA receptor subtypes suggests a targeted therapeutic approach for conditions such as Dravet syndrome and other forms of epilepsy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRM-II-81 exhibits several notable physical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: The hydrochloride salt form shows significantly higher solubility in water compared to its free base form, with reported solubility values indicating improvements up to 14 times greater than that of the free base .
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Chemical properties include its reactivity profile with acids and bases due to functional groups present in its structure, influencing both synthesis methods and biological interactions.

Applications

Scientific Uses

KRM-II-81 has shown promise in several therapeutic areas:

  • Epilepsy Treatment: Its ability to increase seizure thresholds positions it as a candidate for treating drug-resistant epilepsy.
  • Anxiolytic Effects: The compound provides anxiolytic benefits without significant sedation, making it suitable for anxiety disorders.
  • Chronic Pain Management: Preliminary studies suggest potential efficacy in reducing pain responses in neuropathic pain models .

Research continues into optimizing KRM-II-81's pharmacological profile to maximize therapeutic benefits while minimizing side effects associated with traditional benzodiazepines.

Properties

CAS Number

2014348-91-3

Product Name

Krm-II-81

IUPAC Name

5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole

Molecular Formula

C21H13N5O

Molecular Weight

351.369

InChI

InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2

InChI Key

KNCUEWYWBUIFTQ-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5

Solubility

Soluble in DMSO

Synonyms

KRM-II-81; KRM-II 81; KRM-II81.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.